molecular formula C8H10BrNO B1290392 2-Bromo-6-propoxypyridine CAS No. 891842-82-3

2-Bromo-6-propoxypyridine

Cat. No. B1290392
M. Wt: 216.07 g/mol
InChI Key: JROFSFBGPCHTHB-UHFFFAOYSA-N
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Description

2-Bromo-6-propoxypyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a propoxy group on the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 2,6-disubstituted pyridin-3-yl deoxyribonucleosides . These reactions can proceed chemoselectively at the position of the bromine, allowing for the creation of a library of disubstituted pyridine C-deoxyribonucleosides. Additionally, the use of bromoacetic acid as a 2-carbon synthon in a DMAP-promoted in situ activation strategy can lead to the synthesis of trisubstituted pyridines . This method showcases the versatility of bromine-containing pyridines as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of bromine-substituted pyridines can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated to understand its geometry in the solid state and the intermolecular interactions present in the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Bromine atoms on pyridine rings are reactive sites that can participate in various chemical reactions. For example, bromopyridines can react with nucleophiles, undergo metal-halogen exchange, or serve as electrophiles in carbon-carbon coupling reactions . The reactivity of bromine in these compounds is also highlighted in the formation of bromonium ions and their subsequent reactions with acceptor olefins . These reactions are essential for the construction of complex molecular architectures from simpler pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-propoxypyridine would be influenced by the presence of the bromine and propoxy substituents. While specific data on 2-bromo-6-propoxypyridine is not provided, related bromopyridines exhibit interesting properties such as spin-transitions in iron(II) complexes , which can be influenced by polymorphism. The spectroscopic properties of bromopyridines can be studied using techniques like FT-IR and NMR, and their electronic properties can be investigated through computational methods like density functional theory (DFT) . These properties are not only academically interesting but also have implications for the material's applications in areas such as nonlinear optics and antimicrobial activity .

Safety And Hazards

2-Bromo-6-propoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

properties

IUPAC Name

2-bromo-6-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFSFBGPCHTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634939
Record name 2-Bromo-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-propoxypyridine

CAS RN

891842-82-3
Record name 2-Bromo-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sodium propan-1-olate solution, prepared by addition of sodium (36 mg, 1.58 mmol) to propanol (1 mL), was added 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 189 mg of Intermediate 161.1 as a colorless oil. LCMS (2 min gradient) RT=1.82 min, 216.1 (M+H)+.
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Boer, HJ den Hertog - Tetrahedron Letters, 1969 - Elsevier
… Continuing this investigation we found that 2-bromo-6-methoxy- and 2-bromo-6-propoxypyridine react analogously. 2-Bromo-6phenoxypyridine changes into a mixture of the 2- and b-…
Number of citations: 2 www.sciencedirect.com

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